![molecular formula C22H17FN2O2S B2774891 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone CAS No. 477709-67-4](/img/structure/B2774891.png)
(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the reaction of 2-fluoro-1,1’-biphenyl with a suitable pyrazole derivative, followed by functionalization with a thienyl group. Detailed synthetic pathways and conditions would need to be investigated from relevant literature .
Scientific Research Applications
- The compound’s structural similarity to flurbiprofen, a potent 2-arylpropionic acid with anti-inflammatory, analgesic, and antipyretic effects, suggests potential in these therapeutic areas .
- Compounds containing a biphenyl substituent have been studied as inhibitors of dihydroorotate dehydrogenase (DHODH), which plays a role in immune response modulation .
- DHODH inhibitors exhibit immunosuppressive, antiproliferative, and antimalarial activities. For instance, Brequinar, a DHODH inhibitor, is being explored in clinical trials for pathologies including SARS-CoV-2 .
Anti-Inflammatory and Analgesic Properties
Immunosuppressant Activity
Antiviral Potential
Safety And Hazards
properties
IUPAC Name |
[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-15(20-11-12-25(24-20)22(26)21-8-5-13-28-21)27-17-9-10-18(19(23)14-17)16-6-3-2-4-7-16/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMFOLAYPKKYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2=CC=CS2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone |
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